1,1,3,3-Tetraphenyloctahydro-2-benzofuran
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Overview
Description
1,1,3,3-Tetraphenyloctahydroisobenzofuran is an organic compound characterized by its unique structure, which includes a furan ring fused with a benzene ring and substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraphenyloctahydroisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzene derivative with a furan derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1,1,3,3-Tetraphenyloctahydroisobenzofuran may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyloctahydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,1,3,3-Tetraphenyloctahydroisobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetraphenyloctahydroisobenzofuran exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethoxypropane: Known for its stability and use as a protective acetal.
1,1,3,3-Tetraethoxypropane: Similar in structure but with ethoxy groups instead of phenyl groups.
Uniqueness
1,1,3,3-Tetraphenyloctahydroisobenzofuran is unique due to its specific substitution pattern and the presence of phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
113770-02-8 |
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Molecular Formula |
C32H30O |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1,1,3,3-tetraphenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran |
InChI |
InChI=1S/C32H30O/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(33-31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2 |
InChI Key |
MNAWYNDOCLRYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(OC2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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